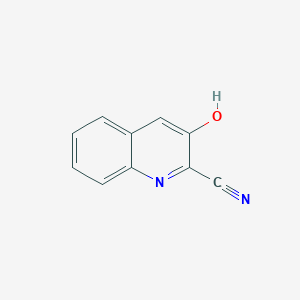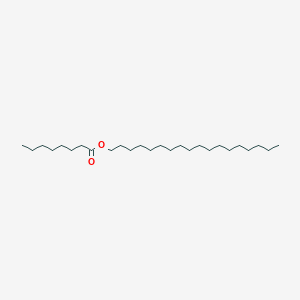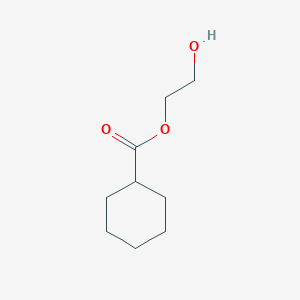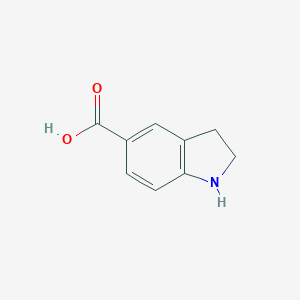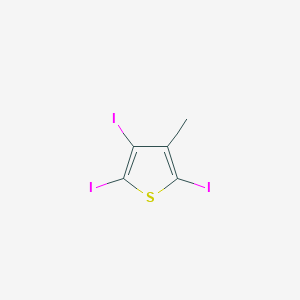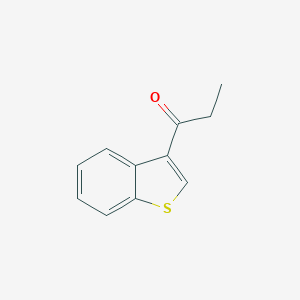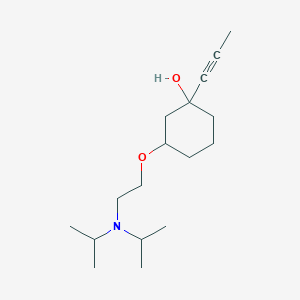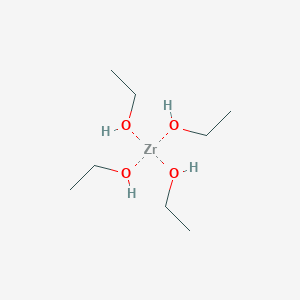
Zirconium(IV) ethoxide
描述
Zirconium(IV) ethoxide is a compound that can be synthesized through various chemical methods, including electrochemical reactions. It is a zirconium-based reagent that finds applications in different fields of chemistry, particularly in organic synthesis and materials science. The compound is characterized by its reactivity and the ability to form complexes with various ligands.
Synthesis Analysis
The electrochemical synthesis of Zirconium(IV) ethoxide involves the direct reaction of anhydrous ethanol with a sacrificial zirconium anode in the presence of tetraethylammonium chlorides (Et4NCl) as a conductive agent. This method has been shown to have high current efficiency and yields a significant amount of product compared to conventional chemical methods .
Molecular Structure Analysis
Zirconium(IV) complexes, such as those with chelating oxygen-containing cyclopentadienyl ligands, have been synthesized and their structures analyzed through crystallography. For example, the coordination O→Zr bond in certain complexes has been observed both in the crystalline state and in solutions, indicating the versatility of zirconium(IV) in forming stable complexes .
Chemical Reactions Analysis
Zirconium(IV) chloride, a closely related compound, is extensively used in organic synthesis as a Lewis acid. It catalyzes various reactions including carbon-carbon bond formation, protection and deprotection chemistry, and reduction reactions . Although not directly about zirconium(IV) ethoxide, this highlights the reactivity of zirconium(IV) species in facilitating a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of zirconium(IV) compounds have been studied through various techniques. For instance, zirconium(IV) carboxylates have been prepared and characterized by elementary analyses, thermogravimetry, and infrared spectral data, suggesting that these compounds likely have polymeric structures . The hydrolysis behavior of zirconium(IV) in aqueous solutions has also been studied, revealing the formation of stable tetrameric hydrolysis products .
科学研究应用
Electrochemical Synthesis : Zirconium(IV) ethoxide can be synthesized via electrochemical methods, offering advantages like high current efficiency and abundant product compared to conventional chemical methods. The electrochemical behavior of Zirconium in different solutions has also been studied extensively (Yang et al., 2011).
Catalysis in Organic Synthesis : Zirconium(IV) compounds, including Zirconium(IV) ethoxide, are effective catalysts for synthesizing alpha-aminophosphonates, important in various chemical processes (Bhagat & Chakraborti, 2008).
Nuclear Reactor Applications : Zirconium(IV) plays a crucial role in nuclear reactors. Its electrochemical behavior in various solutions, including molten salts and ionic liquids, is important for understanding its use in nuclear fuel and other related applications (Quaranta et al., 2018).
Material Synthesis : Zirconium(IV) ethoxide is used in the synthesis of various materials, including zirconium hydroxide films. These films have applications in barrier coatings and corrosion resistance (Kamada et al., 2004).
Anion Exchange Materials : Zirconium(IV) ethylene diamine, a derivative, is used to create anion exchange materials. These are important in separating various anionic species, showing the versatility of zirconium compounds in chemical separations (Qureshi et al., 1999).
Synthesis of Nanomaterials : Zirconium(IV) ethoxide is utilized in the preparation of nanomaterials, such as monodisperse tetragonal zirconia nanocrystals, which have potential applications in various high-tech fields (Joo et al., 2003).
安全和危害
未来方向
Zirconium(IV) ethoxide has potential applications in the development of a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The stability of zirconium, corroborated from ICP-MS and XPS data, revealed the stability of zirconium after adsorption cycles thus verified its reusability .
属性
IUPAC Name |
ethanol;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6O.Zr/c4*1-2-3;/h4*3H,2H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGAUQGVANXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium(IV)ethoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



